

Application Note: Solid-Phase Extraction of (R)-Carvedilol-d4 from Human Plasma

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Compound of Interest

Compound Name: (R)-Carvedilol-d4

Cat. No.: B12402821

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Introduction

(R)-Carvedilol-d4 is the deuterated stable isotope-labeled internal standard for the R-enantiomer of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, used in the management of hypertension and heart failure. The accurate quantification of its enantiomers is crucial as they exhibit different pharmacological activities. This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction of **(R)-Carvedilol-d4** from human plasma prior to LC-MS/MS analysis. The use of a deuterated internal standard like **(R)-Carvedilol-d4** is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in bioanalytical studies.

The protocol described herein is designed for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for the sensitive detection of **(R)-Carvedilol-d4**.

Data Summary

The following table summarizes the expected quantitative performance of this SPE method based on typical results for the parent compound, Carvedilol.^[1] These values are provided as a guideline and may vary depending on the specific laboratory conditions and instrumentation.

Parameter	(R)-Carvedilol-d4 (as Carvedilol)
Linear Concentration Range	0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ)	0.05 ng/mL
Mean Assay Recovery	94 - 99%
Intra-batch Precision (% CV)	0.74 - 3.88%
Inter-batch Precision (% CV)	0.74 - 3.88%
Intra-batch Accuracy	96.4 - 103.3%
Inter-batch Accuracy	96.4 - 103.3%

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of **(R)-Carvedilol-d4** from human plasma.

Materials and Reagents:

- SPE Cartridge: Polymeric reversed-phase sorbent (e.g., Strata-X)
- **(R)-Carvedilol-d4**: Reference standard
- Human Plasma: Blank, collected with an appropriate anticoagulant
- Methanol (MeOH): HPLC grade
- Acetonitrile (ACN): HPLC grade
- Formic Acid (FA): LC-MS grade
- Ammonium Formate: LC-MS grade
- Water: Deionized or Milli-Q
- Conditioning Solvent: Methanol

- Equilibration Solvent: Water
- Wash Solvent: 5% Methanol in Water
- Elution Solvent: Acetonitrile with 0.1% Formic Acid
- Reconstitution Solvent: Acetonitrile/4.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[1]
- SPE Vacuum Manifold
- Centrifuge
- Vortex Mixer
- Nitrogen Evaporator

Protocol Steps:

- Sample Pre-treatment:
 - Thaw frozen human plasma samples to room temperature.
 - Vortex the plasma samples to ensure homogeneity.
 - Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
 - In a clean microcentrifuge tube, pipette 100 μ L of the supernatant from the plasma sample.[1]
 - Spike with the appropriate concentration of **(R)-Carvedilol-d4** working solution (if not already present as an internal standard).
 - Add 100 μ L of 2% formic acid in water to the plasma sample.
 - Vortex for 30 seconds.
- SPE Cartridge Conditioning and Equilibration:
 - Place the polymeric reversed-phase SPE cartridges on the vacuum manifold.

- Conditioning: Pass 1 mL of Methanol through each cartridge.
- Equilibration: Pass 1 mL of Water through each cartridge. Do not allow the cartridges to dry out.
- Sample Loading:
 - Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.
 - Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solvent.
- Elution:
 - Place clean collection tubes inside the vacuum manifold.
 - Elute the analyte with 1 mL of Acetonitrile containing 0.1% Formic Acid.
 - Collect the eluate.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the reconstitution solvent (Acetonitrile/4.0 mM Ammonium Formate, pH 3.0; 78:22, v/v).[\[1\]](#)
 - Vortex for 30 seconds to ensure complete dissolution.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

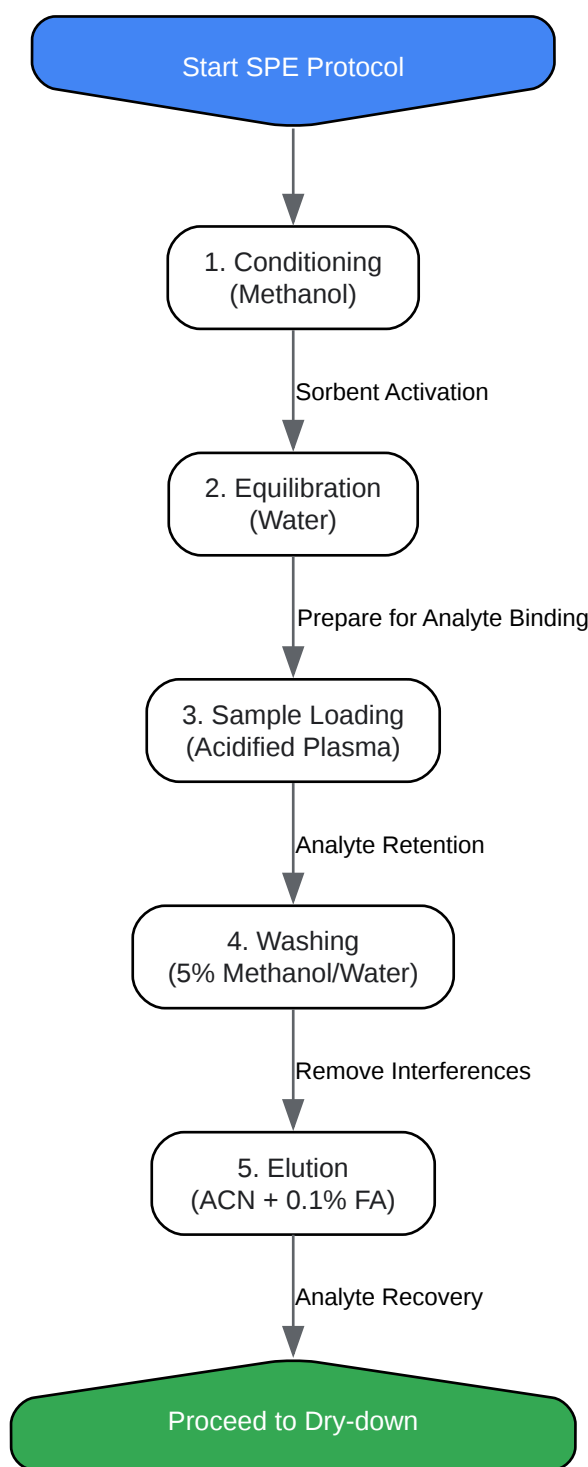
Visualizations

Below are diagrams illustrating the key processes described in this application note.



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Caption: Workflow for the solid-phase extraction of **(R)-Carvedilol-d4**.



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Caption: Logical steps of the solid-phase extraction process.

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References

- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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